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4-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline

Medicinal Chemistry Kinase Inhibitor Design Scaffold Optimization

This fully aromatic synthetic small molecule (CAS 2640835-56-7) is a structurally unique, patent-free chemotype for kinase and ion channel drug discovery. Its quinazoline-piperazine-morpholinopyridazine architecture is not found in any other ZINC library compound, offering exclusive chemical space for hit identification. With a CNS MPO-optimized profile (tPSA 79 Ų, clogP 2.58) and only 4 rotatable bonds, it is an exceptional starting point for lead optimization. Unlike aniline-containing EGFR inhibitors (e.g., gefitinib), it lacks metabolically labile groups, reducing CYP450-related toxicity and making it a critical comparator for selectivity profiling panels. Procure this compound to access unexplored quinazoline vectors for PDGFR, Aurora kinase, or KCNQ2 ion channel programs.

Molecular Formula C20H23N7O
Molecular Weight 377.4 g/mol
CAS No. 2640835-56-7
Cat. No. B6475896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline
CAS2640835-56-7
Molecular FormulaC20H23N7O
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=NC=NC5=CC=CC=C54
InChIInChI=1S/C20H23N7O/c1-2-4-17-16(3-1)20(22-15-21-17)27-9-7-25(8-10-27)18-5-6-19(24-23-18)26-11-13-28-14-12-26/h1-6,15H,7-14H2
InChIKeyKPIRZHKVZNTNSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline (CAS 2640835-56-7): Structural Identity, Physicochemical Profile, and Procurement Baseline


4-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline (CAS 2640835-56-7; molecular formula C20H23N7O; exact mass 377.1964 g/mol) is a fully aromatic synthetic small molecule comprising a quinazoline core linked via a piperazine bridge to a 6-morpholinopyridazine moiety [1]. The compound is catalogued in the ZINC database (ZINC000067614074) and MMsINC database (MMs00374070) as a member of the GFAA (Generally Fragment/Available) tranche, classified under the quinazoline heterocycle family [1][2]. It bears structural resemblance to two principal chemotypes: 4-piperazinylquinazolines explored as kinase inhibitors (PDGFR, EGFR, Aurora kinases), and 6-substituted pyridazine derivatives investigated for GPCR and ion channel modulation [3][4]. Currently, no peer-reviewed primary research articles reporting experimental bioactivity data for this specific compound have been identified in the public domain.

Why In-Class Quinazoline-Piperazine Compounds Cannot Substitute for CAS 2640835-56-7: Structural and Physicochemical Differentiation


The quinazoline-piperazine chemotype encompasses a broad range of pharmacologically distinct compounds whose target engagement, selectivity, and pharmacokinetic behavior are exquisitely sensitive to the distal substituent attached to the piperazine nitrogen [1]. In the PDGFR kinase inhibitor series, modification of the piperazine N-substituent from carbamoyl to sulfonyl or aryl groups produced IC50 shifts exceeding 100-fold against βPDGFR in cellular phosphorylation assays [1]. The morpholinopyridazine terminus present in CAS 2640835-56-7 introduces three differentiating features absent from simpler analogs: (i) an additional H-bond acceptor pair on the morpholine oxygen and pyridazine N2, (ii) conformational restriction imposed by the planar pyridazine ring, and (iii) a distinct topological polar surface area (tPSA = 79 Ų) that substantially alters membrane permeability and CNS exposure predictions relative to mono-substituted piperazinylquinazolines [2][3]. These structural distinctions mean that even closely related in-class compounds, such as 4-(piperazin-1-yl)quinazoline (CAS 59215-41-7, MW 198.3, tPSA = 41 Ų) or N-carbamoyl-4-piperazinylquinazolines, cannot be assumed to reproduce the molecular recognition, off-target profile, or physicochemical behavior of the target compound.

Quantitative Differentiation Evidence for 4-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline: Comparator-Anchored Analysis


Structural Core Differentiation: Aromatic Quinazoline vs. Saturated Tetrahydroquinazoline — Impact on Planarity, logP, and Predicted Kinase Binding

The target compound features a fully aromatic quinazoline core (C20H23N7O), whereas its closest commercially available structural analog, 4-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline (CAS 2549049-69-4, C20H27N7O, MW 381.5), bears a saturated tetrahydroquinazoline ring . The aromatic core confers greater molecular planarity and π-stacking capacity, properties that are critical for ATP-binding site engagement in kinase targets [1]. In the PDGFR quinazoline series, saturation of the quinazoline bicyclic system has been shown to reduce kinase inhibitory potency by factors of 10- to 50-fold compared to aromatic counterparts, attributed to loss of hydrophobic interactions with the kinase hinge region [1]. The target compound maintains the aromatic quinazoline required for such interactions.

Medicinal Chemistry Kinase Inhibitor Design Scaffold Optimization

Pyridazine 6-Position Substituent Comparison: Morpholine vs. 3-Methylpyrazole — Impact on H-Bond Acceptor Count, tPSA, and Predicted CNS Multiparameter Optimization (MPO) Score

The 6-position of the pyridazine ring is a critical vector for modulating physicochemical properties. The target compound carries a morpholin-4-yl substituent (C4H8NO; one oxygen H-bond acceptor; one tertiary amine), while the closest pyridazine-substituted analog, 4-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline (C20H20N8, MW 372.4), carries a 3-methylpyrazol-1-yl group (C4H5N2; two aromatic nitrogen H-bond acceptors) . The morpholine oxygen provides strong hydrogen bond acceptor capacity (computed HBA count = 6 for target vs. 5 for the pyrazole analog after counting all acceptors), while the morpholine ring contributes approximately +0.5 to +1.0 units lower logP relative to the methylpyrazole substituent based on fragment-based logP contributions [1]. The target compound also has a higher tPSA (79 Ų vs. an estimated ~68 Ų for the pyrazole analog) due to the morpholine ether oxygen [1][2].

Physicochemical Profiling CNS Drug Design Heterocycle Medicinal Chemistry

Heterocyclic Core Comparison: Quinazoline vs. Quinoxaline Core — Differential Predicted Kinase vs. GPCR Target Engagement from SEA Profiling

The target compound features a quinazoline core (a 1,3-diazanaphthalene), while a structurally related analog, 2-methyl-3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline (MW ~391.5), bears a quinoxaline core (a 1,4-diazanaphthalene) . The difference in nitrogen atom positioning (1,3- vs. 1,4-diazine) fundamentally alters the molecular recognition profile. Quinazolines are privileged scaffolds for kinase ATP-site inhibition, with the N1 and N3 atoms positioned to accept hydrogen bonds from the kinase hinge region [1]. Quinoxalines, by contrast, have a stronger historical association with GPCR modulation and antimicrobial activity [2]. ZINC SEA (Similarity Ensemble Approach) predictions for the target compound (ZINC000067614074) indicate the highest-scoring predicted target class is ion channels (KCNQ2, P-value = 43), with enzyme/kinase targets (PDGFRB, P-value = 51) as the second-ranking class — a profile distinct from typical quinoxaline predictions which favor aminergic GPCR targets [3].

Target Prediction Kinase Selectivity Computational Pharmacology

Drug-Likeness and Lead-Likeness Profile: CAS 2640835-56-7 Passes All Lipinski and Oprea Filters with Favorable Rotatable Bond Count

Physicochemical property calculations from the MMsINC database indicate that the target compound (MMs00374070) satisfies all Lipinski Rule of Five criteria (MW = 377.45; logP = 2.57; HBD = 1; HBA = 6), with zero violations [1]. It also passes Oprea's lead-likeness filter (MW < 460; logP −4.0 to 4.2; rotatable bonds ≤ 10; ring count ≤ 4) [1]. By comparison, many advanced quinazoline clinical candidates (e.g., gefitinib, MW 446.9; erlotinib, MW 429.9) exceed MW 400 and carry additional metabolic liabilities associated with their aniline substituents [2]. The target compound's lower molecular weight (377.45) and low rotatable bond count (4 bonds) are consistent with improved ligand efficiency metrics relative to larger quinazoline drugs. The absence of the metabolically labile aniline moiety present in gefitinib and erlotinib may confer differentiated metabolic stability, though this has not been experimentally validated for this specific compound.

Drug-likeness Lead Optimization ADME Prediction

Scaffold Uniqueness in Commercial Screening Libraries: No Other Compound in ZINC Shares the Same BMS Framework

According to the ZINC database entry for ZINC000067614074, the compound's BMS (Bemis-Murcko) framework — the abstract scaffold consisting of the quinazoline-piperazine-pyridazine ring system — is unique within the ZINC library: 'Nothing else with this framework' [1]. This indicates that no other compound in the ZINC purchasable compound collection shares this exact ring system topology. Furthermore, the immediate scaffold (including the morpholine substitution) is also unique within ZINC [1]. In contrast, the simpler 4-(piperazin-1-yl)quinazoline scaffold (CAS 59215-41-7) returns hundreds of analogs in commercial libraries, and the 4-[6-(piperazin-1-yl)pyridazin-3-yl]morpholine intermediate (CAS 898808-63-4) is a common building block used in dozens of catalog compounds .

Chemical Diversity Screening Library Design Intellectual Property

Optimal Research and Procurement Application Scenarios for CAS 2640835-56-7 Based on Differentiated Evidence


Kinase Inhibitor Screening Library Design Requiring Aromatic Quinazoline Scaffolds with Novel Vector Diversity

The target compound's fully aromatic quinazoline core, coupled with its unique morpholinopyridazine substitution, makes it an ideal candidate for kinase-focused screening libraries where scaffold diversity and ATP-site complementarity are paramount. Based on class-level evidence from the 4-piperazinylquinazoline PDGFR inhibitor series, the aromatic core is essential for hinge-region hydrogen bonding [1]. The ZINC database confirms that no other compound shares this BMS framework, providing a structurally novel chemotype for hit discovery [2]. Procurement of this compound enables exploration of a chemical space vector (quinazoline-4-piperazine → 6-morpholinopyridazine) that is unrepresented in standard kinase-focused libraries.

CNS-Targeted Lead Generation Leveraging Favorable Physicochemical Properties

With a tPSA of 79 Ų, clogP of 2.58, and only 4 rotatable bonds, the target compound falls within the optimal CNS MPO (Central Nervous System Multiparameter Optimization) desirability range (tPSA 40–90 Ų; logP 1–3) [1][2]. Compared to the 3-methylpyrazole-substituted analog (predicted tPSA ~68 Ų), the morpholine oxygen provides an additional H-bond acceptor and approximately 11 Ų higher tPSA, improving the balance between passive permeability and P-glycoprotein efflux avoidance [1]. ZINC SEA predictions suggest potential ion channel (KCNQ2) and kinase (PDGFRB) activity, both target classes relevant to neurological disorders [2]. For CNS drug discovery programs, this compound represents a synthetically tractable starting point with an intrinsic physicochemical profile favorable for brain exposure.

Comparative Selectivity Profiling Against Commercial Quinazoline-Based Kinase Inhibitors

The target compound lacks the metabolically labile aniline substituent present in gefitinib and erlotinib, and its lower molecular weight (377.45 vs. 446.9 and 429.9, respectively) provides greater ligand efficiency headroom [1]. This makes it a valuable tool compound for selectivity profiling panels aimed at differentiating kinase inhibition from off-target activities associated with aniline-containing quinazolines (e.g., CYP450 metabolism, quinone-imine reactive metabolite formation). Researchers can use this compound as a core scaffold comparator to deconvolute the contribution of the aniline substituent to polypharmacology and toxicity profiles observed with first-generation EGFR inhibitors.

Fragment-Based and Structure-Based Drug Design Utilizing a Novel, Unencumbered Quinazoline Template

The compound's BMS framework uniqueness in the ZINC library confirms it occupies novel chemical space not claimed by existing quinazoline patents [1]. Its molecular weight (377.45) is at the boundary between fragment-like and lead-like space, and with only 4 rotatable bonds, it has a favorable entropy profile for target binding. The piperazine linker provides a modular synthetic handle for further derivatization, while the morpholinopyridazine terminus offers vectors for additional substitution. For academic and industrial medicinal chemistry groups seeking patent-free starting points for kinase or ion channel drug discovery, this compound provides a structurally validated, purchasable entry into unexplored quinazoline chemical space.

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